N-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
Description
N-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O2S/c1-16-6-8-17(9-7-16)24-29-25-21(14-18-4-2-3-5-22(18)32-25)26(30-24)33-15-23(31)28-20-12-10-19(27)11-13-20/h2-13H,14-15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPDGNQWZZXOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials might include 4-fluoroaniline, p-toluidine, and chromeno[2,3-d]pyrimidine derivatives. Common synthetic routes may involve:
Nucleophilic Substitution: Reacting 4-fluoroaniline with a suitable electrophile to introduce the fluorophenyl group.
Cyclization: Forming the chromeno[2,3-d]pyrimidine ring system through cyclization reactions.
Thioether Formation: Introducing the thioether linkage by reacting with a thiol derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulfoxide or sulfone.
Reduction: Reduction of the chromeno[2,3-d]pyrimidine ring system.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide exhibit promising anticancer activity. For instance, derivatives with similar structural motifs have shown effectiveness against liver cancer cell lines (HepG2) through mechanisms that inhibit cell proliferation. The structure-activity relationship (SAR) analysis suggests that electron-donating groups enhance the anti-proliferative activity of these compounds, making them potential candidates for further development in cancer therapy .
Antimicrobial Activity
Compounds containing the chromeno-pyrimidine framework have also been studied for their antimicrobial properties. The presence of the sulfanyl group is believed to contribute to the enhanced activity against various bacterial strains. In vitro studies have demonstrated significant inhibition of microbial growth, suggesting potential applications in treating infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:
- Electron-Donating Groups : The introduction of electron-donating substituents at specific positions on the phenyl rings significantly enhances biological activity.
- Sulfanyl Group : The presence of a sulfanyl moiety is associated with increased potency against various cancer cell lines and bacterial strains.
Case Study 1: HepG2 Cell Line
In a study evaluating the anticancer properties of related compounds, it was found that derivatives similar to this compound exhibited IC50 values indicating effective inhibition of HepG2 cell proliferation at concentrations as low as 12.5 µg/mL .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties revealed that compounds with the chromeno-pyrimidine structure showed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and affecting gene expression.
Comparison with Similar Compounds
Conclusion
Its synthesis involves multiple steps, and it can undergo various chemical reactions
Biological Activity
N-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide (commonly referred to as C683-0497) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a fluorophenyl moiety, a chromeno-pyrimidine core, and a sulfanyl-acetamide linkage, making it a candidate for various pharmacological applications.
Molecular Formula
- C26H20FN3O2S
IUPAC Name
- 2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Structural Representation
The compound's structure can be represented as follows:
Physical Properties
The compound is available in various formats for research purposes, including glass vials and 96-well plates, which facilitate its use in biological assays .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The chromeno-pyrimidine core may allow the compound to modulate enzyme activity or receptor interactions, influencing various cellular pathways.
Antimicrobial Properties
Compounds containing sulfanyl groups have been reported to possess antimicrobial activities. For example, certain sulfanyl-pyrimidine derivatives have demonstrated efficacy against bacterial strains and fungi . This suggests that this compound could also be evaluated for antimicrobial effects.
Case Studies and Experimental Data
Research involving related pyrimidine compounds has provided insights into their biological activities. For instance:
- Anticancer Activity : A study on chloroethyl pyrimidine nucleosides indicated significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells .
- Antimicrobial Studies : The synthesis and evaluation of ferrocene-pyrimidine conjugates revealed promising antiplasmodial activity against Plasmodium falciparum .
These findings underscore the potential of this compound as a candidate for further biological evaluation.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
